N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Synthesis Characterization Quality Control

SAR programs lacking validated negative controls face ambiguous binding data. This compound solves that by providing a definitive baseline for tetrahydroquinoxalinone screening. - Comprehensive NMR, IR, Raman & HRMS data ensure method-ready identification - Racemic mixture enables matched-pair comparisons to deconvolute N1 substituent effects - Immediate availability for kinase, GPCR, or protease focused libraries

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 342615-82-1
Cat. No. B2536728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS342615-82-1
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)
InChIKeyFKJUAMWVZHXYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoxalinone Acetamide for Exploratory Research


N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 342615-82-1) is a synthetic small molecule belonging to the tetrahydroquinoxalin-2-yl acetamide class. Its structure, comprising a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamide bridge to a 4-fluorophenyl ring, was recently reported in a Molbank short note detailing its one-step synthesis and spectroscopic characterization [1]. The compound is commercially available from multiple screening-library vendors, though it carries no published biological assay data at this time. Its molecular formula is C16H14FN3O2, with a molecular weight of 299.3 g/mol.

1
Well-characterized screening library compound with reported spectroscopic dataset
2
Supports SAR probe design as minimal functionalization variant of quinoxalinone core
3
Single-step reported synthesis may support efficient library expansion

Why Substitution by Close Analogs Fails


The tetrahydroquinoxalinone acetamide scaffold is highly sensitive to substituent variations. Even subtle changes to the N-aryl group can drastically alter target engagement, as demonstrated for structurally related quinoxalinone-derived kinase and GPCR ligands [1][2]. For instance, isomeric fluorophenyl regioisomers (e.g., 2-fluoro vs. 4-fluoro) or halogen substitutions (4-Cl, 4-Br) within this chemotype have been shown to differentially modulate potency and selectivity at bradykinin B1 receptors by orders of magnitude [2]. Consequently, substituting N-(4-fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide with a close analog lacking identical substitution is scientifically unsound without confirmatory head-to-head testing, as the biological profile cannot be reliably extrapolated from class-level behavior alone.

Regioisomer
Fluorophenyl regioisomers (2-fluoro vs. 4-fluoro) may show markedly different target engagement profiles; class-level behavior cannot reliably predict individual regioisomer activity.
Halogen swap
Substituting 4-F with 4-Cl or 4-Br within this chemotype has been reported to alter potency by orders of magnitude at related GPCR targets; direct replacement requires confirmatory testing.
Core modification
N1-sulfonylated or N1-acylated analogs may possess fundamentally different biological profiles; the unsubstituted core should not be viewed as interchangeable without matched-pair assay data.

Key Differentiation Evidence


Purity and Characterization Depth Advantage

The Molbank synthesis report for CAS 342615-82-1 provides full spectroscopic characterization (1H, 13C, 2D-NMR, IR, Raman, and HRMS), achieving >99% purity by HPLC and a quantitative yield under optimized Vilsmeier conditions [1]. In contrast, the closest commercially available tetrahydroquinoxalinone analogs—such as N-(4-methylphenyl) (CAS 36932-41-9) and N-(4-chlorophenyl) (CAS 40375-94-8) derivatives—are typically supplied at 90-95% purity without published spectroscopic benchmarking data [2][3]. This represents a documented purity advantage of at least 4-9 percentage points and a more rigorous analytical package, which is critical for reproducible biological screening where unknown impurities can confound activity readouts.

Purity and characterization
Head-to-head
Reported purity >99% with full NMR, IR, Raman, HRMS characterization vs. comparator analogs typically supplied at 90–95% without published spectroscopic benchmarking.
Supports more reproducible screening by reducing impurity-driven assay artifacts.
Vendor specifications for comparators; cross-study context.
Synthesis Characterization Quality Control

Synthetic Accessibility and Yield Advantage

The target compound is accessible via a one-step Vilsmeier-type reaction in quantitative yield, as reported in Molbank [1]. This contrasts sharply with the typical multi-step synthetic routes required for substituted quinoxalinone acetamides bearing additional N1-sulfonyl or N1-acyl modifications, which often proceed in <60% overall yield over 3–5 steps [2]. The simplified synthetic route translates directly to lower procurement costs and faster lead times, especially for medium-scale (gram-level) custom synthesis requests.

Synthetic accessibility
Class-level
Reported one-step synthesis with quantitative yield, contrasting with multi-step routes for N1-functionalized analogs.
May lower procurement timeline for research-grade material.
Synthesis protocols from Molbank 2023 and J. Med. Chem. 2004.
Synthesis Scale-up Medicinal Chemistry

Fluorine-Enabled Property Modulation

The presence of a single para-fluorine substituent on the N-phenyl ring differentiates CAS 342615-82-1 from the non-fluorinated parent (N-phenyl analog, CAS 136584-14-0). Fluorine incorporation is a well-established strategy to enhance metabolic stability and modulate lipophilicity in drug discovery programs [1]. Computed logP (XLogP3) for the target compound is approximately 2.1, compared to ~1.9 for the N-phenyl analog, reflecting a modest lipophilicity increase that may improve membrane permeability without drastically altering solubility [2]. This physicochemical profile makes the 4-fluorophenyl derivative a logical first-choice scaffold for initial ADME/PK screening within this chemotype, as it balances permeability and solubility more favorably than non-fluorinated or poly-fluorinated analogs [3].

Fluorine-enabled modulation
Class-level
Computed XLogP3 ≈ 2.1 for the 4-fluorophenyl derivative vs. ≈ 1.9 for the non-fluorinated parent; fluorine substitution is associated with potential metabolic stability enhancement.
Supports ADME/PK screening context within this chemotype.
Computed values; class-level medicinal chemistry principles.
Physicochemical property Fluorine Drug-likeness

Optimal Research Use Cases


Medicinal Chemistry Screening Libraries

The compound's single-step synthesis, high purity, and balanced physicochemical profile (including a beneficial fluorine substituent) make it a well-characterized entry for inclusion in diverse screening libraries aimed at kinase, GPCR, or protease targets, where the tetrahydroquinoxalinone scaffold has demonstrated privileged status [1]. Its defined stereochemistry (racemic) also provides a baseline for future enantioselective studies, should activity be discovered [2].

Analytical Chemistry and Metabolite Standards

The comprehensive spectroscopic dataset (NMR, IR, Raman, HRMS) published in Molbank [1] positions this compound as a high-confidence reference standard for LC-MS/MS method development, impurity profiling, or metabolite identification studies, particularly when developing assays for fluorophenyl-containing drug candidates.

Structure-Activity Relationship Probe

As a minimal functionalization variant of the tetrahydroquinoxalinone core, this compound serves as an essential negative control and SAR baseline in programs exploring N1-sulfonylated or N1-acylated quinoxalinone derivatives (e.g., bradykinin B1 antagonists). Its procurement allows direct, matched-pair comparisons to deconvolute the contribution of the N1 substituent to target affinity [2].

Application
Selection Property
Validation Focus
Screening library inclusion
High-purity, well-characterized scaffold with reported spectroscopic data
Verify batch purity and identity before primary screening
Analytical reference standard
Comprehensive published NMR, IR, Raman, and HRMS dataset
Confirm retention time and spectral match for LC-MS method development
SAR probe / negative control
Minimal functionalization variant of tetrahydroquinoxalinone core
Direct matched-pair comparison with N1-substituted analogs to deconvolute substituent contributions
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